molecular formula C8H5ClFNO4 B1458508 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid CAS No. 1565927-14-1

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid

Cat. No.: B1458508
CAS No.: 1565927-14-1
M. Wt: 233.58 g/mol
InChI Key: QSYPRQBMNKAZSN-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid is an organic compound characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, along with an acetic acid moiety

Scientific Research Applications

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

Safety information for similar compounds, such as 2-(4-Fluoro-2-nitrophenyl)acetic acid, indicates that they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid typically involves multi-step reactions.

Industrial Production Methods

Industrial production methods for this compound often involve similar multi-step synthetic routes but are optimized for large-scale production. These methods may include the use of specific catalysts and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The acetic acid moiety can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of various substituted phenylacetic acids.

    Reduction: Formation of 2-(4-chloro-5-fluoro-2-aminophenyl)acetic acid.

    Oxidation: Formation of higher oxidation state carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-5-nitrobenzoic acid: Similar structure but lacks the acetic acid moiety.

    2-Chloro-5-fluoro-4-nitrobenzotrichloride: Similar substituents but different functional groups.

Uniqueness

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid is unique due to the combination of its substituents and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(4-chloro-5-fluoro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c9-5-3-7(11(14)15)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYPRQBMNKAZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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